molecular formula C13H24N2O2S B2618096 2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one CAS No. 1421498-02-3

2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one

Cat. No.: B2618096
CAS No.: 1421498-02-3
M. Wt: 272.41
InChI Key: AONJDWKTJLBRIK-UHFFFAOYSA-N
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Description

2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a pyrrolidine ring, and a thiazepane ring

Scientific Research Applications

2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler, more saturated molecules .

Mechanism of Action

The mechanism of action of 2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one is unique due to its combination of a methoxy group, a pyrrolidine ring, and a thiazepane ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methoxy-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2S/c1-17-10-13(16)15-7-4-8-18-11-12(15)9-14-5-2-3-6-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONJDWKTJLBRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCSCC1CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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